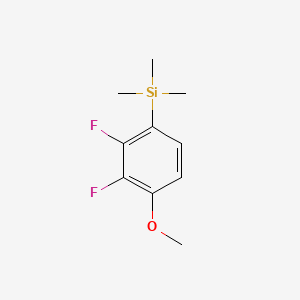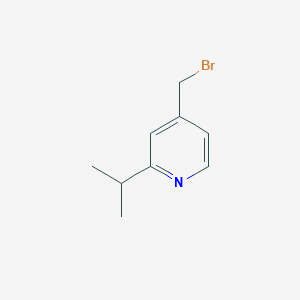
4-(Bromomethyl)-2-isopropylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-2-isopropylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. The presence of a bromomethyl group at the 4-position and an isopropyl group at the 2-position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-isopropylpyridine typically involves the bromination of 2-isopropylpyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride (CCl₄) under reflux conditions .
Industrial Production Methods
In industrial settings, the preparation of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-isopropylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like LiAlH₄ in anhydrous ether.
Major Products
Substitution: Formation of azides, thiocyanates, and ethers.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2-isopropyl-4-methylpyridine.
Scientific Research Applications
4-(Bromomethyl)-2-isopropylpyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties .
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-isopropylpyridine largely depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the nitrogen atom in the pyridine ring can be oxidized to form N-oxides, altering the electronic properties of the compound .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)pyridine: Lacks the isopropyl group, making it less sterically hindered.
2-Isopropylpyridine: Lacks the bromomethyl group, limiting its reactivity in substitution reactions.
4-(Chloromethyl)-2-isopropylpyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Uniqueness
4-(Bromomethyl)-2-isopropylpyridine is unique due to the combination of the bromomethyl and isopropyl groups, which provide a balance of reactivity and steric hindrance. This makes it a versatile intermediate for various chemical transformations and applications in different fields .
Properties
Molecular Formula |
C9H12BrN |
|---|---|
Molecular Weight |
214.10 g/mol |
IUPAC Name |
4-(bromomethyl)-2-propan-2-ylpyridine |
InChI |
InChI=1S/C9H12BrN/c1-7(2)9-5-8(6-10)3-4-11-9/h3-5,7H,6H2,1-2H3 |
InChI Key |
LHCJBDDPHFSDGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


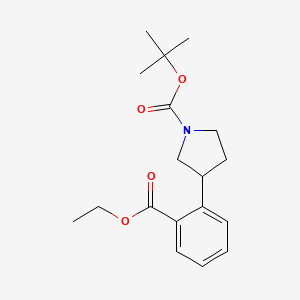
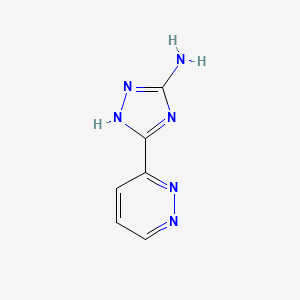
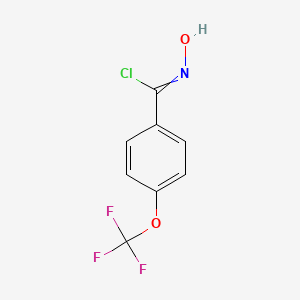
![4-Bromo-2,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B13682491.png)
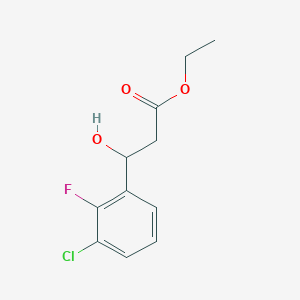
![2-([1,1'-Biphenyl]-3-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13682498.png)
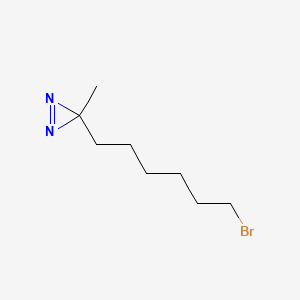
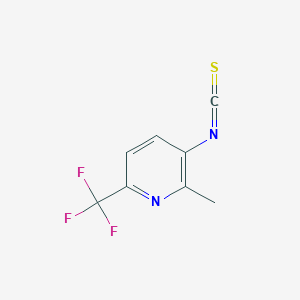
![9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13682527.png)
![3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione](/img/structure/B13682534.png)
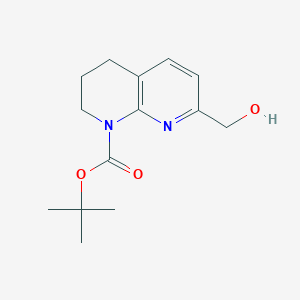
![2-[5-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13682547.png)

